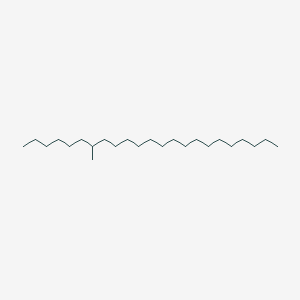
7-Methyltricosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyltricosane, also known as this compound, is a useful research compound. Its molecular formula is C24H50 and its molecular weight is 338.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 7-methyltricosane, and how can its purity be validated?
Synthesis typically involves catalytic hydrogenation or alkylation of precursor hydrocarbons. For validation, use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve structural isomers. Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection, ensuring >95% purity for experimental reproducibility .
Q. Which analytical techniques are most reliable for identifying this compound in complex matrices (e.g., biological samples)?
Coupled techniques like GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for specificity. Matrix effects can be mitigated using isotope dilution (e.g., deuterated analogs as internal standards). Spectral libraries (e.g., NIST) aid in peak assignment .
Q. How should researchers handle contradictory spectral data when characterizing this compound derivatives?
Perform comparative analysis with published spectra of structurally similar branched alkanes. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. If discrepancies persist, validate via X-ray crystallography or synthetic replication with isotopic labeling (e.g., ¹³C-methyl groups) .
Advanced Research Questions
Q. What experimental designs are optimal for quantifying trace levels of this compound in environmental samples?
Employ solid-phase microextraction (SPME) coupled with GC-MS, optimized for low detection limits (LOD < 0.1 ppb). Validate recovery rates using spiked samples and account for matrix interferences via standard addition curves. Statistical validation (e.g., R² > 0.99, CV < 10%) ensures reliability .
Q. How can the stereochemical effects of this compound’s branching influence its interactions with biological membranes?
Use Langmuir monolayer assays to measure lipid packing density changes. Compare with molecular dynamics (MD) simulations parameterized for branched alkanes. Validate findings via fluorescence anisotropy or differential scanning calorimetry (DSC) to assess phase transition alterations .
Q. What methodologies address reproducibility challenges in this compound’s bioactivity studies?
Standardize cell culture conditions (e.g., serum-free media, controlled O₂ levels) and use orthogonal assays (e.g., cytotoxicity + gene expression profiling). Include positive/negative controls (e.g., known membrane disruptors) and report data with 95% confidence intervals .
Q. How can isotopic labeling (e.g., ¹⁴C) of this compound enhance metabolic pathway tracing in ecological studies?
Synthesize ¹⁴C-labeled analogs via methyl group substitution. Track degradation products in soil or aquatic systems using accelerator mass spectrometry (AMS). Combine with stable isotope probing (SIP) to identify microbial consortia involved in biodegradation .
Q. What statistical approaches resolve conflicting bioactivity data across studies on this compound?
Apply meta-analysis with random-effects models to account for inter-study variability. Stratify data by experimental parameters (e.g., dose, exposure duration). Use multivariate regression to identify confounding variables (e.g., solvent polarity, temperature) .
Q. How can computational modeling predict this compound’s physicochemical properties (e.g., logP, vapor pressure)?
Use quantitative structure-property relationship (QSPR) models trained on branched alkane datasets. Validate predictions against experimental data via leave-one-out cross-validation. Software tools like COSMO-RS or Gaussian for DFT calculations improve accuracy .
Q. Methodological Best Practices
- Data Reporting : Follow ICMJE guidelines for chemical characterization, including reagent sources, purity, and instrument calibration details .
- Ethical Replication : Share raw spectra and synthetic protocols in supplementary materials to enable cross-validation .
- Mixed-Methods Design : Combine GC-MS quantification with transcriptomic analysis (RNA-seq) to link this compound exposure to molecular pathways .
Propiedades
Fórmula molecular |
C24H50 |
|---|---|
Peso molecular |
338.7 g/mol |
Nombre IUPAC |
7-methyltricosane |
InChI |
InChI=1S/C24H50/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-21-23-24(3)22-20-9-7-5-2/h24H,4-23H2,1-3H3 |
Clave InChI |
ULRDOMATUJWTEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C)CCCCCC |
Sinónimos |
7-methyltricosane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















